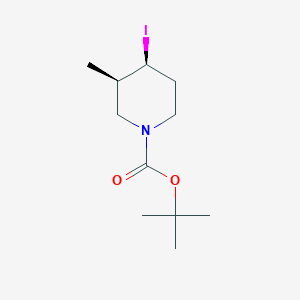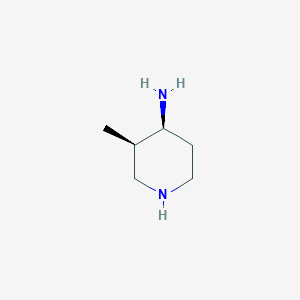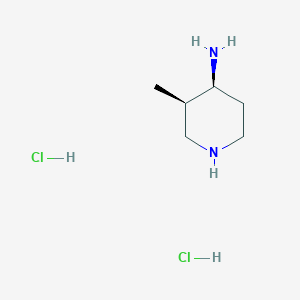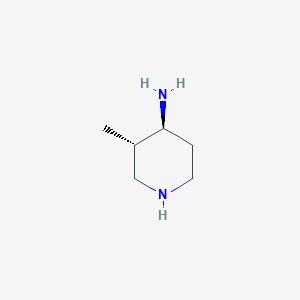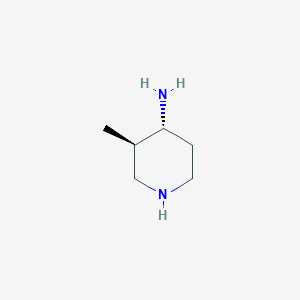
trans-3-Methyl-piperidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Methyl-piperidin-4-ylamine: is a chemical compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-piperidin-4-ylamine typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-methyl-4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride . Another approach involves the hydrogenation of 3-methyl-4-piperidone over a suitable catalyst like Raney nickel .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions for efficiency and scalability. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted piperidines and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry: In chemistry, trans-3-Methyl-piperidin-4-ylamine is used as a building block for synthesizing more complex molecules. Its derivatives are crucial in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activities of these compounds .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Industry: Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are also employed in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
- cis-3-Methyl-piperidin-4-ylamine
- 4-Aminopiperidine
- 3-Methylpiperidine
Comparison: Compared to its cis isomer, trans-3-Methyl-piperidin-4-ylamine exhibits different stereochemical properties, which can influence its biological activity and reactivity. 4-Aminopiperidine and 3-Methylpiperidine are structurally similar but differ in the position of the amino group and methyl group, respectively. These differences can lead to variations in their pharmacological profiles and synthetic applications .
Properties
IUPAC Name |
(3R,4R)-3-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

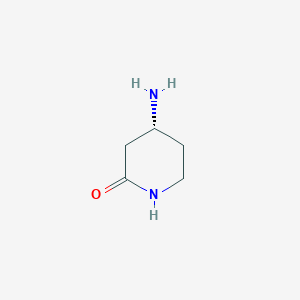
![8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester](/img/structure/B8189720.png)
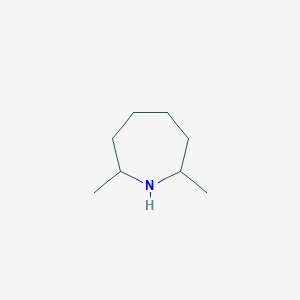
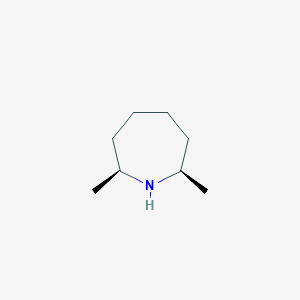

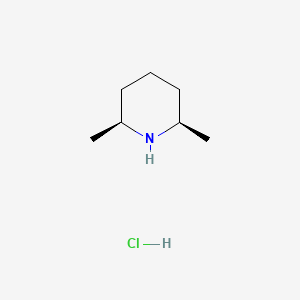

![(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8189773.png)
